3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound belonging to the class of oxazolidinones, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. This compound is classified under heterocyclic compounds, specifically as an aliphatic cyclic structure and an aromatic heterocycle. Its molecular formula is with a molecular weight of approximately 265.38 g/mol .
The synthesis of 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one can be achieved through several methods, primarily involving cyclization reactions of suitable precursors.
Specific parameters such as temperature, solvent choice (e.g., dichloromethane), and reaction time are crucial for optimizing yield and purity .
The molecular structure of 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one features:
The structural formula can be represented in SMILES notation as CCN1C(=S)N(C)C(=O)C1=CC=C1CCCN1C
, indicating the connectivity of atoms within the molecule .
The compound exhibits various chemical reactivity patterns typical of oxazolidinones:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
Further studies are necessary to elucidate its exact mechanism of action and potential therapeutic applications .
The physical and chemical properties of 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one include:
These properties are essential for understanding its behavior in various applications .
The applications of 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one span several fields:
Continued research is warranted to fully explore its potential uses across various scientific domains .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7